3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid
Description
3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid is a complex organic compound characterized by its unique tetraaza-fluorene core structure
Properties
IUPAC Name |
3-(4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-8-7-9(2)17-15-14(8)16-18-10(3)12(5-6-13(21)22)11(4)20(16)19-15/h7H,5-6H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEXVKXIWPEPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=C(C(=NC3=C12)C)CCC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetraaza-fluorene Core: This step involves the cyclization of appropriate precursors under specific conditions, such as high temperature and the presence of a catalyst.
Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Propionic Acid Group: This can be achieved through a substitution reaction where a propionic acid derivative is introduced to the tetraaza-fluorene core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the tetraaza-fluorene core or the propionic acid side chain.
Reduction: Reduction reactions could be used to modify the oxidation state of the nitrogen atoms in the tetraaza-fluorene core.
Substitution: Various substitution reactions can introduce different functional groups to the compound, enhancing its reactivity or altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry, catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Used in the synthesis of advanced materials, organic electronics, and polymers.
Mechanism of Action
The mechanism of action of 3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid would depend on its specific application. In catalysis, it might act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it could interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluorene: Lacks the propionic acid group, potentially less reactive.
1,5,8a,9-Tetraaza-fluorene: Lacks methyl groups, different electronic properties.
Propionic Acid Derivatives: Simpler structure, different reactivity.
Uniqueness
3-(2,4,6,8-Tetramethyl-1,5,8a,9-tetraaza-fluoren-7-yl)-propionic acid is unique due to its combination of a tetraaza-fluorene core with multiple methyl groups and a propionic acid side chain, which imparts distinct chemical and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
